2,4-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated at the 2 and 4 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The chlorine atoms at the 2 and 4 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Anticancer Activity: Studies have indicated its potential as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments, providing vibrant colors and stability.
Agriculture: It may be utilized in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with cell division processes or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2,4-dichloro-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the 4-methyl group, which may affect its biological activity and properties.
2,4-dichloro-N-(4-methyl-1,3-benzoxazol-2-yl)benzamide: Contains an oxygen atom instead of sulfur in the heterocyclic ring, which can influence its reactivity and biological effects.
2,4-dichloro-N-(4-methyl-1,3-benzimidazol-2-yl)benzamide: Contains an additional nitrogen atom in the heterocyclic ring, potentially altering its interaction with biological targets.
Uniqueness: The presence of the 4-methyl group and the benzothiazole core in 2,4-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide contributes to its unique chemical and biological properties. These structural features can enhance its stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,4-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-3-2-4-12-13(8)18-15(21-12)19-14(20)10-6-5-9(16)7-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRXAAUHVTZILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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